Poncimarin

説明

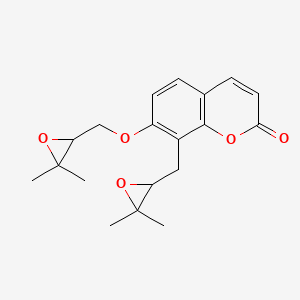

Structure

3D Structure

特性

CAS番号 |

55916-48-8 |

|---|---|

分子式 |

C19H22O5 |

分子量 |

330.37 |

IUPAC名 |

7-[(3,3-dimethyloxiran-2-yl)methoxy]-8-[(3,3-dimethyloxiran-2-yl)methyl]chromen-2-one |

InChI |

InChI=1S/C19H22O5/c1-18(2)14(23-18)9-12-13(21-10-15-19(3,4)24-15)7-5-11-6-8-16(20)22-17(11)12/h5-8,14-15H,9-10H2,1-4H3 |

SMILES |

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OCC4C(O4)(C)C)C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Poncimarin

Botanical Sources of Poncimarin

Primary Plant Species: Poncirus trifoliata (L.) Raf. and Related Genera

This compound is primarily found in Poncirus trifoliata (L.) Raf., commonly known as trifoliate orange, hardy orange, or bitter orange. wikipedia.org This species holds a distinctive taxonomic position within the Rutaceae family, often debated between being classified in its own genus, Poncirus, or included within an expanded genus Citrus. wikipedia.orgnih.gov Poncirus trifoliata is recognized as the sole natural source of this compound identified to date. It is native to northern China and Korea. wikipedia.org

While Poncirus trifoliata is the primary source, the genus Poncirus is considered a related genus to Citrus, both belonging to the subfamily Aurantioideae within the Rutaceae family. free.frcirad.fr The tribe Citreae, which includes Citrus and related genera such as Fortunella, Poncirus, Eremocitrus, Microcitrus, and Clymenia, comprises species that are often sexually compatible. free.fr Although Poncirus trifoliata does not naturally interbreed with core Citrus taxa due to differing flowering times, artificial hybrids between Poncirus and Citrus members have been produced, such as the citrange (a hybrid between trifoliate orange and sweet orange). wikipedia.org The limited natural range of Poncirus trifoliata may contribute to this compound not being reported from other plant sources, suggesting the biosynthetic pathways for its formation might be specific to this species or closely related taxa within the Poncirus genus.

A second species, Poncirus polyandra, native to Yunnan, China, has also been reported. wikipedia.orgwikipedia.org While initially suggested as a hybrid, recent genomic analysis showed low heterozygosity, contrary to what would be expected for a hybrid. wikipedia.orgwikipedia.org

This compound was initially isolated from the unripe fruits of Poncirus trifoliata. nih.gov

Distribution within Plant Tissues and Developmental Stages

Research indicates that the concentration of compounds, such as flavonoids which are often found alongside coumarins in Poncirus trifoliata, can vary within different plant tissues and across developmental stages. For instance, studies on Poncirus trifoliata fruits at different maturation stages have revealed variations in the concentrations of various flavonoids. researchgate.net Specifically, the concentrations of certain flavonoids, including poncirin (B190377) (which is structurally related to this compound), were found to be maximum during the initial stage of fruit growth and gradually decreased as the fruits developed. researchgate.net While direct studies specifically detailing the distribution of this compound across all tissues (roots, stems, leaves, flowers, and fruits) and its concentration changes throughout the developmental stages of Poncirus trifoliata are not extensively documented in the provided results, the pattern observed for related compounds like poncirin in fruits suggests that the developmental stage of the fruit is a significant factor influencing the concentration of these secondary metabolites. researchgate.net Unripe fruits of Poncirus trifoliata have been specifically noted as the source from which this compound was initially isolated. nih.gov

Studies investigating the chemical composition of Poncirus trifoliata have analyzed different parts of the plant, including roots and fruits, for various compounds, including coumarins. oup.comresearchgate.net This suggests that coumarins, and potentially this compound, may be present in different tissues, although their specific distribution and concentration profiles require further detailed investigation.

Advanced Extraction Techniques for this compound

The isolation of natural compounds like this compound from plant matrices necessitates efficient extraction techniques. Modern methodologies aim to optimize yield, purity, and efficiency while minimizing solvent usage and extraction time.

Modern Solid-Liquid Extraction Strategies

Solid-liquid extraction (SLE), also known as leaching, is a fundamental technique used to separate soluble components from a solid material using a solvent. univ-sba.dzwur.nl This process involves the transfer of the solute from the solid matrix into the liquid phase. wur.nlcolumbia.edu In the context of natural product isolation, including coumarins from plant sources, SLE is a common initial step. ijarbs.com Traditional SLE methods often involve maceration, where the solid material is soaked in a solvent for a period. scientificelectronicarchives.org

For the extraction of compounds from Poncirus trifoliata, various solvents have been employed. For example, sequential solvent extraction using hexane, ethyl acetate (B1210297), and methanol (B129727) has been applied to both roots and dried fruits of P. trifoliata. oup.com The choice of solvent is crucial as it affects the solubility and selectivity of the extracted compounds. columbia.edu Modern SLE strategies may involve optimizing parameters such as solvent type, temperature, time, and solid-to-solvent ratio to enhance extraction efficiency. mdpi.commdpi.com Techniques like using a counter-current multi-stage process can also improve efficiency in solid-liquid extraction. wur.nlscribd.com

Supercritical Fluid Extraction Applications in Coumarin (B35378) Isolation

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a substance above its critical temperature and pressure as the extraction solvent. dsm-firmenich.comwikipedia.org Supercritical fluids possess properties between those of a liquid and a gas, allowing for high diffusivity and solvating power. mdpi.commdpi.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its non-toxicity, low cost, and non-flammability. wikipedia.orgmdpi.com

SFE offers several advantages for the extraction of natural products, including coumarins. ijarbs.comdsm-firmenich.com These advantages include shorter extraction times, reduced or eliminated use of organic solvents, and the ability to selectively extract compounds by adjusting pressure and temperature. dsm-firmenich.comwikipedia.orgmdpi.com The extracted material is easily recovered by simply depressurizing the system, allowing the supercritical CO2 to return to a gaseous state, leaving little to no solvent residue. wikipedia.orgmdpi.com

While specific details on the SFE of this compound were not extensively found in the provided results, SFE has been successfully applied to extract various bioactive compounds, including other coumarins and related compounds, from plant materials. ijarbs.comnih.gov The ability to manipulate the solvent properties in SFE makes it a promising technique for the targeted extraction of specific coumarins like this compound from complex plant matrices like Poncirus trifoliata.

Microwave-Assisted Extraction and Ultrasonic-Assisted Extraction

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are modern extraction techniques that utilize energy to enhance the extraction efficiency of compounds from plant matrices. mdpi.comnih.govresearchgate.netresearchgate.net

MAE combines microwave energy with traditional solvent extraction. nih.govresearchgate.net Microwaves heat the solvent and plant tissue, increasing the kinetics of extraction. nih.gov Advantages of MAE include shorter extraction times, reduced solvent consumption, and higher extraction rates compared to traditional methods. nih.govresearchgate.netnih.gov MAE has been applied to the extraction of various natural compounds, including phenolics and essential oils, from different plant materials. mdpi.comnih.gov The rapid heating and disruption of cell structures by microwaves facilitate the release of intracellular compounds. nih.gov

UAE utilizes ultrasound waves to create cavitation bubbles in the solvent. mdpi.comresearchgate.net The collapse of these bubbles generates localized high temperatures and pressures, disrupting plant cell walls and enhancing mass transfer of compounds into the solvent. mdpi.comresearchgate.net UAE is considered a cost-effective and environmentally friendly technique, offering advantages such as reduced extraction time, lower solvent consumption, and improved extraction yields, even at lower temperatures. mdpi.comresearchgate.netscielo.org.co UAE has been successfully applied for the extraction of various bioactive compounds, including polyphenols and flavonoids, from different plant sources. mdpi.comscielo.org.cofrontiersin.org

Both MAE and UAE represent advanced solid-liquid extraction strategies that can potentially be applied and optimized for the efficient isolation of this compound from Poncirus trifoliata, offering improvements over conventional methods in terms of speed, solvent usage, and yield.

Chromatographic Isolation and Purification Protocols

Chromatographic techniques are essential for purifying this compound from the complex mixture obtained after solvent extraction. Various chromatographic methods, ranging from column chromatography to more advanced techniques like HPLC and countercurrent chromatography, are utilized.

The concentrated methylene (B1212753) chloride extract is often subjected to silica (B1680970) gel column chromatography. A gradient elution system, starting with less polar solvent mixtures (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to 7:3), is used to separate different compounds based on their polarity. this compound typically elutes at a specific solvent ratio, such as hexane:EtOAc 8:2. Fractions containing this compound are collected.

Further purification of this compound often involves additional chromatographic steps. Preparative thin-layer chromatography (TLC) on silica gel plates with specific solvent systems (e.g., CH₂Cl₂:MeOH 95:5) can be used to isolate this compound from closely related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation and purification of compounds like this compound. For the analysis of this compound, a reverse-phase C18 column is commonly used. Using a mobile phase such as acetonitrile:water in a specific ratio (e.g., 55:45) at a controlled flow rate (e.g., 1.0 mL/min), this compound can be resolved and detected, often using a UV detector set at a suitable wavelength (e.g., 320 nm). Under these conditions, this compound may exhibit a characteristic retention time.

While the search results provide details on analytical HPLC for this compound , specific method development protocols solely focused on preparative HPLC for this compound purification (corresponding to potential citations speciation.net and evotec.com in the original prompt outline) were not explicitly detailed in the provided snippets. However, preparative HPLC is a standard technique for purifying natural products on a larger scale after initial separation steps evotec.com. It utilizes similar principles to analytical HPLC but with larger columns and higher flow rates to isolate sufficient quantities of the target compound.

Preparative Chromatography Techniques

Preparative chromatography techniques are employed to isolate larger quantities of purified compounds for further study or application. These techniques scale up analytical separation methods to handle larger sample loads. Preparative HPLC is a common preparative technique that allows for high-resolution purification of various compounds, including natural products. evotec.com It can be used to separate compounds on scales from milligrams to kilograms. evotec.com Other preparative chromatographic methods include preparative TLC and preparative column chromatography. As mentioned earlier, preparative TLC has been used in the purification of this compound after initial column chromatography. While the search results confirm the use of preparative chromatography for isolating compounds from Poncirus trifoliata mdpi.comu-szeged.hu, specific detailed protocols or research findings focused solely on preparative chromatography techniques specifically for this compound purification (corresponding to potential citation ufrj.br) were not extensively detailed in the provided snippets, beyond the mention of preparative TLC.

Non-Chromatographic Separation Technologies

Non-chromatographic separation technologies are methods that separate compounds based on principles other than differential partitioning or adsorption on a stationary phase. These techniques can be used as initial steps in the isolation process, for sample pre-treatment, or for separating compounds based on properties like solubility, size, or volatility. speciation.net Examples of non-chromatographic separation methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), precipitation, filtration, dialysis, distillation, and derivatization. speciation.netslideshare.netnih.govmdpi.comnih.gov

Biosynthetic Pathways and Metabolic Studies of Poncimarin

Elucidation of Poncimarin's Biosynthetic Route

The journey from primary metabolites to the complex structure of this compound involves a series of well-defined enzymatic steps. The initial stages are shared with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA, a critical branching point.

The biosynthesis of this compound begins with phenylalanine, which is synthesized through the shikimate pathway. frontiersin.orgnih.gov A sequence of three key enzymes acts upon phenylalanine to produce p-coumaroyl-CoA. frontiersin.orgnih.gov These initial steps are fundamental to the production of a vast range of phenylpropanoid-derived compounds. nih.gov

Key Enzymatic Steps in the Early Phenylpropanoid Pathway:

| Enzyme | Substrate | Product |

| Phenylalanine ammonia-lyase (PAL) | Phenylalanine | Cinnamic acid |

| Cinnamic acid 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid |

| 4-coumarate-CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA |

From p-coumaroyl-CoA, the pathway diverges towards the synthesis of various coumarins. The formation of the characteristic coumarin (B35378) scaffold involves ortho-hydroxylation of cinnamate derivatives, a reaction catalyzed by specific hydroxylases. researchgate.net For instance, the synthesis of umbelliferone, a key intermediate in the biosynthesis of many coumarins, is derived from p-coumaroyl-CoA. researchgate.net While the direct biosynthetic lineage to this compound is a subject of ongoing research, it is understood to involve further modifications of simpler coumarin precursors. These modifications often include prenylation and other enzymatic transformations that add to the structural complexity of the final molecule.

The advent of genetic engineering has provided powerful tools for dissecting the biosynthetic pathways of plant natural products like this compound. nih.gov By manipulating the expression of genes encoding key enzymes, researchers can unravel the specific steps and regulatory mechanisms of the pathway. nih.govmdpi.com

Overexpression of genes, such as the one encoding C4H, has been shown to increase the production of downstream coumarin derivatives, demonstrating the direct link between gene expression and metabolite accumulation. frontiersin.orgnih.gov Conversely, gene silencing or knockout techniques can be employed to identify the function of specific enzymes by observing the resulting changes in the plant's metabolic profile. These approaches not only help in elucidating the biosynthetic route but also pave the way for metabolic engineering to enhance the production of desired compounds. nih.gov

Regulation of this compound Biosynthesis in Plants

The production of this compound in plants is not static; it is a dynamic process influenced by a variety of internal and external cues. Environmental factors and the intricate regulation of gene expression at the transcriptomic and proteomic levels play crucial roles in determining the accumulation of this coumarin.

Plant growth and the synthesis of secondary metabolites are profoundly affected by environmental conditions. oregonstate.edu Factors such as light, temperature, water availability, and nutrient levels can significantly impact the physiological processes of a plant, including the biosynthesis of coumarins. oregonstate.edunih.govcid-inc.com

Influence of Key Environmental Factors on Plant Metabolism:

| Environmental Factor | Potential Effect on this compound Biosynthesis |

| Light | Light quantity, quality, and duration can influence the expression of biosynthetic genes and the overall carbon flux towards secondary metabolism. oregonstate.educid-inc.com |

| Temperature | Temperature affects enzyme kinetics and can modulate the rate of biosynthetic reactions. oregonstate.edunih.gov Extreme temperatures can induce stress responses that may alter the production of secondary metabolites. |

| Water Availability | Drought stress can trigger a cascade of physiological and biochemical responses in plants, often leading to an increased production of certain secondary metabolites as a defense mechanism. nih.gov |

| Nutrient Availability | The availability of essential nutrients in the soil can influence the primary metabolism of the plant, which in turn affects the supply of precursors for secondary metabolite biosynthesis. cid-inc.com |

While specific studies detailing the direct impact of these factors on this compound production are limited, the general principles of plant ecophysiology suggest a strong regulatory role of the environment.

Modern analytical techniques such as transcriptomics and proteomics offer a comprehensive view of the molecular events underlying the biosynthesis of plant natural products. mdpi.complos.org Transcriptomic analysis, through methods like RNA-Seq, allows for the identification and quantification of gene expression related to the this compound biosynthetic pathway. mdpi.commdpi.com By comparing the transcriptomes of plants under different conditions or from different tissues, researchers can identify candidate genes encoding the enzymes involved in this compound synthesis. mdpi.comnih.govnih.gov

Proteomic analyses complement transcriptomics by providing information about the actual protein levels and their post-translational modifications. nih.govnih.govmdpi.complos.orgresearchgate.net This is crucial as the abundance of an enzyme is a direct determinant of the metabolic flux through a particular pathway. By identifying the proteins present in tissues actively producing this compound, scientists can confirm the involvement of specific enzymes and gain insights into the regulation of the biosynthetic machinery. nih.govplos.org

Biotransformation and Metabolism of this compound (Non-Human)

Once synthesized, this compound, like other secondary metabolites, can undergo further chemical modifications within the plant or by other organisms. Biotransformation reactions, often mediated by enzymes, can alter the structure and biological activity of the parent compound. nih.gov In non-human organisms, the metabolism of coumarins generally involves hydroxylation and conjugation reactions, which facilitate their detoxification and excretion. researchgate.net While the specific metabolic fate of this compound in various non-human organisms is an area requiring more in-depth investigation, the general pathways of coumarin metabolism provide a framework for understanding its potential biotransformation. These processes are of interest for understanding the ecological roles of this compound and for potential applications in biotechnology. nih.gov

Microbial Transformation Studies

Microbial transformation is a valuable tool for predicting the mammalian metabolism of xenobiotics and for producing novel bioactive compounds. The fungus Cunninghamella elegans is particularly noted for its ability to mimic the metabolic pathways found in mammals, owing to its possession of cytochrome P450 monooxygenase systems. auctoresonline.org

Studies on the biotransformation of the basic coumarin scaffold by Cunninghamella elegans have revealed several metabolic reactions. When coumarin was incubated with C. elegans, the primary metabolites formed were umbelliferone (7-hydroxycoumarin), 3,4-dihydrocoumarin, and trans-cinnamic acid. academicjournals.org Further transformation of umbelliferone yielded 6,7-dihydroxycoumarin (aesculetin) and p-coumaric acid. academicjournals.org These transformations highlight the hydroxylation and ring-opening capabilities of this microorganism.

Similarly, the microbial transformation of osthole, a prenylated coumarin, by Cunninghamella species results in a variety of metabolites. These are typically formed through hydroxylation at various positions on the aromatic ring and the prenyl side chain, as well as demethylation.

Given that this compound is a prenylated furanocoumarin, it is anticipated that its microbial transformation by fungi such as Cunninghamella elegans would yield a range of hydroxylated and potentially demethylated derivatives. The likely sites of hydroxylation would be the aromatic ring and the prenyl group, analogous to the metabolism of other coumarins.

Table 1: Microbial Transformation of Coumarin by Cunninghamella elegans

| Substrate | Microorganism | Metabolite(s) | Reaction Type |

|---|---|---|---|

| Coumarin | Cunninghamella elegans | Umbelliferone, 3,4-Dihydrocoumarin, trans-Cinnamic acid | Hydroxylation, Reduction, Ring-opening |

In vitro and in vivo (Non-Human Animal Models) Metabolic Fate

The metabolic fate of coumarins in mammals has been extensively studied using both in vitro systems, such as liver microsomes, and in vivo non-human animal models, primarily rats. These studies provide a framework for predicting the metabolism of this compound.

In vitro Metabolic Studies:

In vitro studies using rat liver microsomes are instrumental in elucidating the phase I metabolic pathways of xenobiotics. For furanocoumarins like psoralen, incubation with rat liver microsomes in the presence of NADPH has been shown to result in a decrease in the parent compound, indicating metabolic degradation. nih.govtandfonline.com The primary metabolic reactions observed for coumarins in liver microsomes are hydroxylation and O-demethylation, catalyzed by cytochrome P450 enzymes. researchgate.net For pyranocoumarins, which are structurally related to this compound, studies with human and rodent liver microsomes have identified numerous metabolites resulting from hydrolysis and oxidation. nih.gov It is therefore plausible that this compound undergoes similar metabolic transformations in vitro, leading to the formation of hydroxylated and demethylated metabolites.

In vivo Metabolic Studies in Non-Human Animal Models:

In vivo studies in rats provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion of compounds. Following oral administration of psoralen to rats, various metabolites have been identified in plasma and urine. mdpi.com The metabolic pathways for coumarins in rats are consistent with the in vitro findings, with hydroxylation being a major route of biotransformation. For instance, the metabolism of 7-ethoxycoumarin in rats leads to the formation of 7-hydroxycoumarin. researchgate.net The resulting hydroxylated metabolites can then undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. Given these precedents, it is expected that in vivo studies of this compound in rats would reveal a similar metabolic profile, characterized by initial hydroxylation and subsequent conjugation of the metabolites.

Table 2: Predicted Metabolic Fate of this compound Based on Related Coumarins

| System | Model Compound(s) | Observed Metabolic Reactions | Predicted Metabolites of this compound |

|---|---|---|---|

| In vitro (Rat Liver Microsomes) | Psoralen, 7-Ethoxycoumarin | Hydroxylation, O-Demethylation | Hydroxylated this compound, Demethylated this compound |

Chemical Synthesis and Derivatization Strategies for Poncimarin and Its Analogs

Total Synthesis Approaches for Poncimarin

Total synthesis provides a route to obtain this compound independently of natural sources and allows for the study of its structural features and the synthesis of related compounds.

Retrosynthetic analysis involves working backward from the target molecule to identify simpler, readily available starting materials and key intermediates nih.govyoutube.com. For this compound, a key strategy in its synthesis involves starting from osthenol (B192027) (7-hydroxy-8-prenylcoumarin) . Osthenol serves as a crucial intermediate, undergoing subsequent modifications to yield this compound researchgate.net.

This compound possesses two chiral centers, leading to the possibility of multiple stereoisomers . Stereoselective synthesis aims to control the formation of these chiral centers to obtain a specific stereoisomer researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.org. The synthetic approach described by Rodighiero and colleagues involved the diepoxidation of a prenylated intermediate using perbenzoic acid . While this method validated the proposed structure, the synthetic product exhibited a slightly different melting point compared to the natural product, attributed to the presence of multiple stereoisomers in the synthetic material . This highlights the challenges and the importance of developing stereoselective routes to obtain specific isomers of this compound.

Semi-Synthesis and Structural Modification of this compound

Semi-synthesis and structural modification of this compound involve using the naturally occurring compound or a closely related precursor as a starting point for chemical transformations to create derivatives wikipedia.org.

Derivatization techniques are employed to modify specific functional groups on the this compound scaffold, altering its chemical and biological properties wikipedia.orgnih.govcopernicus.orgphenomenex.comresearchgate.net. While specific details on the derivatization of this compound's functional groups (such as the epoxy rings or the coumarin (B35378) core) are not extensively detailed in the provided snippets, general derivatization strategies for coumarins and compounds with similar functional groups include reactions targeting hydroxyl, carboxyl, and amine groups nih.govphenomenex.comresearchgate.net. These reactions can involve the formation of esters, amides, or silyl (B83357) derivatives, often to improve properties like volatility for analytical techniques such as gas chromatography wikipedia.orgphenomenex.comresearchgate.net.

The coumarin scaffold is a versatile structure for generating diverse derivatives with varied biological activities scielo.org.zafrontiersin.org. The synthesis of novel this compound derivatives can involve modifying the core coumarin structure or introducing different substituents scielo.org.zafrontiersin.orggavinpublishers.comchiet.edu.egnih.gov. This can lead to compounds with altered pharmacological profiles frontiersin.org. Research on coumarin derivatives involves various synthetic routes, including Pechmann, Perkin, Knoevenagel, Reformatsky, and Wittig reactions, to construct the coumarin nucleus and introduce diverse functional groups scielo.org.za.

Investigation of Poncimarin S Biological Activities and Molecular Mechanisms

Mechanistic Investigations of Anti-Adipogenic Activity

Studies have explored the potential of Poncimarin to inhibit adipogenesis, the process by which preadipocytes differentiate into mature adipocytes. This research often involves examining the compound's effects on key molecular markers and cellular pathways involved in fat cell development.

Modulation of Adipogenic Marker Expression (e.g., PPAR-γ, SREBP-1, C/EBP-α)

Adipogenesis is a complex process regulated by a network of transcription factors, notably PPAR-γ, SREBP-1, and C/EBP-α. These factors play crucial roles in the transcriptional activation of genes involved in lipid metabolism and storage mdpi.comsciepub.commdpi.com. PPAR-γ, in particular, is considered a master regulator of adipocyte differentiation mdpi.comdovepress.com. Research investigating the anti-adipogenic effects of compounds often focuses on their ability to modulate the expression levels of these key markers mdpi.comsciepub.com. For instance, studies on other compounds have shown that the downregulation of PPAR-γ, SREBP-1, and C/EBP-α is associated with the suppression of adipocyte differentiation mdpi.comsciepub.com.

Cellular Differentiation Pathways in Preadipocytes (e.g., 3T3-L1 cells)

The 3T3-L1 cell line is a widely used model for studying adipogenesis in vitro. These preadipocytes can be induced to differentiate into adipocytes, a process characterized by the accumulation of lipid droplets mdpi.comsciepub.commdpi.com. Compounds with potential anti-adipogenic activity are frequently tested in this model to assess their ability to inhibit this differentiation and lipid accumulation mdpi.comsciepub.com. Studies on Poncirus trifoliata extracts and isolated compounds, including this compound, have utilized 3T3-L1 cells to evaluate their anti-adipogenic effects mdpi.com. Some compounds isolated from Poncirus trifoliata, such as poncirin (B190377) and oxypeucedanin (B192039), have shown significant anti-adipogenic activity in 3T3-L1 cells, as evidenced by reduced lipid deposition mdpi.com. While poncirin showed activity at higher doses, oxypeucedanin dose-dependently inhibited lipid deposition and downregulated key adipogenic markers like PPAR-γ, SREBP-1, and C/EBP-α in this cell line mdpi.com.

Research on Chemopreventive Mechanisms

This compound has also been investigated for its potential chemopreventive properties, which involve mechanisms that protect cells against chemical-induced carcinogenesis.

Induction of Phase II Detoxifying Enzymes (e.g., Glutathione (B108866) S-Transferase, GSTα)

A key mechanism of chemoprevention involves the induction of phase II detoxifying enzymes, such as Glutathione S-Transferase (GST) ingentaconnect.commdpi.com. These enzymes play a vital role in detoxifying xenobiotics and protecting cells from damage mdpi.comnih.gov. Studies have indicated that this compound can induce phase II enzymes, including GST ingentaconnect.com. In vitro experiments using liver cell lines have shown that this compound significantly increased GST enzyme activities . Furthermore, research on Poncirus trifoliata extracts, from which this compound is isolated, revealed that the compound could enhance GST expression and activity, suggesting a mechanism for its protective effects against chemical-induced carcinogenesis . Specifically, studies have demonstrated that this compound most potently increased GST enzyme activities and selectively increased GSTα-protein expression in a rat hepatocyte cell line (H4IIE) ingentaconnect.com.

Activation of Nrf2/ARE Signaling Pathway

The induction of phase II detoxifying enzymes is largely regulated by the Nrf2/ARE signaling pathway mdpi.comnih.govnih.govusc.edu. Nrf2 (Nuclear factor erythroid 2 related factor 2) is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of phase II enzyme genes, thereby increasing their transcription mdpi.comusc.edu. Research suggests that the induction of GSTα by this compound may be associated with the activation of the Nrf2/ARE pathway ingentaconnect.com. Studies using reporter gene analysis with an ARE-containing construct and subcellular fractionation assays have indicated this association ingentaconnect.com. Immunocytochemistry has also shown that this compound stimulated the nuclear distribution of Nrf2 in H4IIE cells, further supporting the link between this compound and Nrf2/ARE activation ingentaconnect.com.

Studies on Anti-Hypercholesterolemic and Lipid-Lowering Mechanisms

Modulation of Cholesterol Synthesis Pathways (e.g., HMG-CoA Reductase, SQS, SREBP-2)

Cholesterol synthesis is tightly regulated, with 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), squalene (B77637) synthase (SQS), and sterol regulatory element binding protein-2 (SREBP-2) playing central roles. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which produces cholesterol wikipedia.org. SQS is involved in a later step, catalyzing the formation of squalene, a precursor to cholesterol nih.gov. SREBP-2 is a transcription factor that regulates the expression of genes encoding enzymes in the cholesterol synthesis pathway, including HMG-CoA reductase and SQS nih.govfrontiersin.org. Inhibition of these targets can lead to reduced plasma cholesterol levels nih.gov.

Research suggests that this compound may contribute to controlling blood lipids by influencing pathways related to cholesterol synthesis. One study investigating a component formula derived from Traditional Chinese Medicine, which included this compound, hexahydrocurcumin (B1235508), and forsythoside (B13851194) C, indicated that this compound helps in controlling blood lipid levels nih.gov. While hexahydrocurcumin and forsythoside C were shown to reduce cholesterol through the inhibition of HMG-CoA reductase and SQS, the specific mechanism by which this compound contributes within this formula was suggested to involve the PPARs family nih.gov. However, other research involving virtual screening and biological network analysis identified this compound as one of three potential active compounds with inhibitory activity against HMG-CoA reductase, SQS, and SREBP-2, suggesting a more direct role in modulating these targets nih.gov.

Data on the specific inhibitory effects of isolated this compound on HMG-CoA reductase, SQS, and SREBP-2, including IC50 values or direct experimental evidence of enzyme activity modulation or gene expression changes, are not explicitly detailed in the provided search results for this compound alone. The information primarily arises from studies evaluating multi-compound formulations or using computational methods.

Interaction with Lipid Metabolism Regulators (e.g., Farnesoid X Receptor)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating lipid and bile acid homeostasis frontiersin.orgnih.govijbs.com. Activated by bile acids and other ligands, FXR regulates the expression of genes involved in bile acid synthesis, transport, and various aspects of lipid and glucose metabolism nih.govnih.gov. FXR activation has been shown to inhibit lipogenesis and gluconeogenesis gene expression, partly by suppressing the SREBP-1c pathway ijbs.commdpi.com.

One study on a Chinese Medicine formula containing this compound suggested that this compound helps control blood lipid by the PPARs family nih.gov. While the search results mention FXR as a key regulator of lipid metabolism frontiersin.orgnih.govijbs.comnih.gov, and discuss the role of PPARs in lipid metabolism and insulin (B600854) sensitivity nih.gove-dmj.org, direct experimental evidence detailing this compound's specific interaction with or modulation of FXR or providing specific data on this interaction is not present in the provided snippets. The connection between this compound and lipid metabolism regulators like FXR appears to be an area indicated for further investigation or is discussed within the context of multi-compound interventions.

Anti-Inflammatory and Immunomodulatory Research

Inflammation is a complex biological response implicated in various diseases. Research has explored this compound's potential to modulate inflammatory and immune responses.

Inhibition of Pro-inflammatory Mediators (e.g., PGE2, IL-6, TNF-α)

Pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) play significant roles in driving inflammatory processes mdpi.commdpi.comnih.gov. Elevated levels of these mediators are associated with various inflammatory conditions.

While the provided search results indicate that this compound exhibits anti-inflammatory effects , and mention that poncirin (a flavanone (B1672756) glycoside also found in Poncirus trifoliata) has been investigated for its anti-inflammatory activity through the inhibition of PGE2 and IL-6 production researchgate.netbenthamscience.com, specific data on the direct inhibitory effects of isolated this compound on PGE2, IL-6, and TNF-α production are not explicitly detailed. Studies on other compounds or extracts from Poncirus trifoliata or other sources discuss the inhibition of these mediators nih.govnih.govclinexprheumatol.org, but direct experimental data specifically for this compound is not provided in the snippets.

Modulation of Signaling Pathways (e.g., PI3K/Akt)

Intracellular signaling pathways, such as the PI3K/Akt pathway, are critical in regulating inflammatory and immune responses biorxiv.orgmdpi.comnih.gov. The PI3K/Akt pathway is involved in various cellular processes, including cell proliferation, differentiation, migration, and metabolism, and its dysregulation is linked to inflammatory conditions mdpi.comnih.govnih.gov.

The provided search results discuss the involvement of the PI3K/Akt pathway in macrophage activation and the production of inflammatory mediators biorxiv.orgnih.gov. For instance, the PI3K/Akt pathway participates in macrophage polarization biorxiv.org. While the importance of this pathway in inflammation is highlighted, there is no direct information in the provided search results detailing how this compound specifically modulates the PI3K/Akt signaling pathway. Studies on other compounds discuss the modulation of this pathway in the context of anti-inflammatory or other biological effects nih.govbiorxiv.orgresearchgate.net, but this is not directly linked to this compound in the provided snippets.

Antidiabetic Activity Investigations

Diabetes mellitus is a metabolic disorder characterized by elevated blood glucose levels. Research has explored the potential antidiabetic properties of natural compounds, including their effects on glucose uptake and insulin sensitivity.

Glucose Uptake Enhancement in Insulin-Resistant Cells

Insulin resistance, a hallmark of type 2 diabetes, impairs glucose uptake by peripheral tissues, particularly skeletal muscle and adipose tissue e-dmj.orgmdpi.comnih.gov. Enhancing glucose uptake in insulin-resistant cells is a key strategy for improving glycemic control.

The provided search results mention that poncirin, a flavanone glycoside found in Poncirus trifoliata, significantly increased glucose uptake in insulin-resistant C2C12 skeletal muscle cells by activating the IRS-1/PI3K/Akt/GSK-3 signaling pathway researchgate.net. While this compound and poncirin are both found in Poncirus trifoliata mdpi.com, the provided information regarding glucose uptake enhancement and the involvement of the PI3K/Akt pathway is specifically attributed to poncirin researchgate.net. There is no direct information in the provided search results detailing this compound's specific effects on glucose uptake enhancement in insulin-resistant cells or its mechanism of action in this regard. Studies on other compounds like kaempferol (B1673270) also discuss enhancing glucose uptake via PI3K pathways nih.gov.

Interactive Data Tables:

Based on the provided text, specific quantitative data (like IC50 values for enzyme inhibition or numerical changes in mediator levels/glucose uptake directly attributable to isolated this compound) suitable for detailed interactive data tables is limited for this compound itself. The information is often presented in the context of multi-compound formulas or discusses mechanisms without providing precise numerical outcomes for this compound in isolation based on the provided snippets.

However, we can represent the reported potential interactions and activities in a summary table.

| Biological Activity / Mechanism | Target / Pathway | Reported Effect (Based on available information) | Notes |

| Modulation of Cholesterol Synthesis Pathways | HMG-CoA Reductase | Potential Inhibition | Suggested in multi-compound formula context/virtual screening nih.govnih.gov. |

| Squalene Synthase (SQS) | Potential Inhibition | Suggested in multi-compound formula context/virtual screening nih.govnih.gov. | |

| SREBP-2 | Potential Inhibition | Suggested in multi-compound formula context/virtual screening nih.govnih.gov. | |

| Interaction with Lipid Metabolism Regulators | PPARs family | Potential Involvement | Suggested in multi-compound formula context nih.gov. |

| Farnesoid X Receptor (FXR) | Not explicitly detailed for this compound | FXR is a key regulator of lipid metabolism frontiersin.orgnih.govijbs.comnih.gov. | |

| Anti-Inflammatory / Immunomodulatory Research | Pro-inflammatory Mediators (PGE2, IL-6, TNF-α) | Anti-inflammatory effects reported | Specific inhibition data for isolated this compound not detailed . |

| Signaling Pathways (PI3K/Akt) | Not explicitly detailed for this compound | PI3K/Akt involved in inflammation biorxiv.orgmdpi.comnih.gov. | |

| Antidiabetic Activity Investigations | Glucose Uptake Enhancement (Insulin Resistance) | Not explicitly detailed for this compound | Poncirin, another compound, showed this effect via PI3K/Akt researchgate.net. |

Inhibition of Enzymes (e.g., PTP1B, α-glucosidase, Aldose Reductase)

This compound has been investigated for its inhibitory effects on key enzymes involved in metabolic disorders, particularly diabetes and its complications.

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a crucial enzyme in the regulation of insulin and leptin signaling pathways, and its overactivity is linked to type 2 diabetes and obesity nih.gov. Inhibition of PTP1B is considered a therapeutic strategy for these conditions nih.gov. Research indicates that this compound can decrease the expression of PTP1B in insulin-resistant C2C12 skeletal muscle cells nih.gov. Molecular docking studies have explored the potential interaction and binding affinity of compounds, including those found in traditional Chinese medicine formulas for type 2 diabetes, with PTP1B researchgate.net. While one study identified Punicalagin as a direct PTP1B inhibitor with an IC₅₀ value of 1.04 μM nih.gov, the specific IC₅₀ values for this compound's inhibitory activity against PTP1B are not explicitly detailed in the provided search results.

α-Glucosidase

α-Glucosidase is a brush border enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides nih.govwikipedia.org. Inhibiting this enzyme can reduce postprandial hyperglycemia, a hallmark of type 2 diabetes nih.govwikipedia.orgmdpi.com. Studies have evaluated the α-glucosidase inhibitory activity of various natural compounds and plant extracts mdpi.commdpi.comnih.govrsc.org. While this compound is a constituent of Poncirus trifoliata extracts, which are used in traditional medicine for conditions including digestive disorders mdpi.com, the specific α-glucosidase inhibitory activity and corresponding IC₅₀ values for isolated this compound are not directly provided in the search results. Some plant extracts have shown significant α-glucosidase inhibition with varying IC₅₀ values mdpi.commdpi.comnih.gov. For example, a formulation of five plant extracts, TOTUM-63, showed an IC₅₀ of 13.1 μg/mL against α-glucosidase mdpi.com.

Aldose Reductase

Aldose reductase (AR) is an enzyme in the polyol pathway that converts glucose to sorbitol wikipedia.orgmdpi.complos.org. In hyperglycemic conditions, the accumulation of sorbitol due to increased AR activity contributes to the long-term complications of diabetes, such as retinopathy, neuropathy, and nephropathy wikipedia.orgmdpi.complos.orgnih.gov. Inhibitors of aldose reductase are being studied to prevent this damage wikipedia.orgnih.gov. This compound has been identified as a potential active compound with aldose reductase inhibition activity windows.net. Natural sources, including certain plants, are reported to inhibit aldose reductase wikipedia.org. Specific data on the potency (e.g., IC₅₀ values) of this compound as an aldose reductase inhibitor are not available in the provided snippets.

Anti-Glycation Capacities

Protein glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs) ssu.ac.ir. AGEs are implicated in the pathogenesis of diabetic complications and other age-related diseases ssu.ac.irmdpi.comresearchgate.net. Compounds with anti-glycation properties can prevent or reduce AGE formation ssu.ac.ir. Research indicates that this compound remarkably inhibited the formation of fluorescent AGE, nonfluorescent CML, fructosamine, and β-cross amyloid structures in a glucose-fructose-induced BSA glycation model over four weeks nih.gov. This compound also prevented protein oxidation by decreasing protein carbonyl and consuming protein thiol in a dose-dependent manner in this model nih.gov. The anti-glycation capacity of natural compounds can be related to their antioxidant properties and/or their ability to trap reactive carbonyls like methylglyoxal (B44143) (MGO) ssu.ac.irmdpi.com.

Table 1: this compound's Effect on Glycation Markers in a BSA Model

| Glycation Marker | Effect of this compound (0.5-50 µM) |

| Fluorescent AGE | Significantly inhibited formation |

| Nonfluorescent CML | Significantly inhibited formation |

| Fructosamine | Significantly inhibited formation |

| β-cross amyloid structures | Significantly inhibited formation |

| Protein carbonyl | Decreased dose-dependently |

| Protein thiol | Consumed dose-dependently |

Exploration of Neuroprotective Effects

Neuroprotective effects refer to the ability of a substance to protect neurons from damage, degeneration, or dysfunction. Neuroinflammation and oxidative stress are key factors in the progression of neurodegenerative diseases confex.commq.edu.au. Studies on this compound have explored its potential neuroprotective properties, partly linked to its anti-inflammatory effects nih.gov. In a mouse model of ischemic stroke, Poncirin (a flavanone glycoside also found in Poncirus trifoliata) provided neuroprotection by suppressing lipopolysaccharide (LPS)-induced microglial inflammation nih.gov. Poncirin administration attenuated brain infarct size and neurological deficits in this model nih.gov. It also reduced the expression of Iba1, a marker of microglial activation, suggesting its neuroprotective effect is mediated by suppressing inflammation caused by microglial activation nih.gov. While this specific study focuses on Poncirin, it highlights the neuroprotective potential of compounds found in Poncirus trifoliata, the source of this compound. Other natural compounds and plant extracts have also demonstrated neuroprotective effects in various models, often through antioxidant and anti-inflammatory mechanisms mq.edu.autjnpr.orgumk.pl.

Antiviral Activity Studies (Non-Human Viral Models)

Research into the antiviral activity of natural products is an important area for identifying potential new therapeutic agents nih.gov. While many studies focus on antiviral activity against human viruses nih.govresearchgate.net, investigations using non-human viral models are also conducted, particularly in the context of understanding mechanisms or evaluating broad-spectrum activity. The provided search results mention the investigation of the biological importance of Poncirin against bacterial and viral infections researchgate.netbenthamscience.com. One study indicated that an ethanol (B145695) extract of Ponciri Fructus inhibited an oseltamivir-resistant strain of influenza virus grown in Madin-Darby canine kidney cells (a non-human cell line) mdpi.com. The extract was reported to work by altering the cellular penetration pathway of the virus mdpi.com. While this study used an extract containing this compound, it does not isolate the activity specifically to this compound. Non-human primate models are also utilized to study viral infections and evaluate potential antiviral therapies nih.govmdpi.com. However, specific studies detailing the antiviral activity of isolated this compound in non-human viral models are not present in the provided search results.

Table 2: Antiviral Activity of Ponciri Fructus Extract (containing this compound) in a Non-Human Model

| Viral Model | Cell Line | Observed Effect | Proposed Mechanism |

| Oseltamivir-resistant strain of influenza virus | Madigan-Darby canine kidney cells | Inhibition of viral growth | Altering cellular penetration pathway |

Structure Activity Relationship Sar and Computational Studies of Poncimarin

Classical SAR Studies on Poncimarin and its Analogs

Classical SAR studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. This approach helps to identify key structural features, known as pharmacophores, that are essential for activity. dergipark.org.trpatsnap.com

Identification of Pharmacophoric Features for Specific Activities

Pharmacophoric features are the ensemble of steric and electronic features necessary for optimal supra-molecular interactions with a specific biological target and to trigger or block its biological response. dergipark.org.trmdpi.com These features can include hydrogen bond acceptors and donors, aromatic rings, hydrophobic areas, and charged centers, arranged in a specific three-dimensional orientation. patsnap.commdpi.com Identifying the pharmacophoric features of this compound is key to understanding its interactions with biological targets. While specific details on the pharmacophoric features of this compound are not extensively detailed in the provided search results, studies on other coumarin (B35378) derivatives highlight the importance of functional groups and their spatial arrangement for activity. mdpi.comfrontiersin.orgresearchgate.net For instance, studies on coumarin derivatives have shown that specific substitutions on the coumarin core can significantly impact antifungal activity or inhibition of enzymes like monoamine oxidase B. mdpi.comfrontiersin.org

Impact of Substitutions on Biological Potency

Modifications to the basic coumarin structure of this compound can significantly alter its biological potency and selectivity. Studies on coumarin derivatives demonstrate that the presence and position of substituents, such as hydroxyl groups, alkyl chains, or electron-withdrawing groups, can influence activity. mdpi.comresearchgate.netresearchgate.net For example, in some coumarin analogs, O-substitutions have been found to be essential for antifungal activity, with short aliphatic chains and electron-withdrawing groups favoring potency. mdpi.com Another study on auraptene, a dietary coumarin, and its analogs showed that the presence of specific groups like two prenyloxy groups or an octyloxy substituent could increase potency in certain cell lines. researchgate.net These findings suggest that similar systematic structural modifications of this compound could lead to derivatives with enhanced or altered biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. amazon.commedcraveonline.comwikipedia.org This relationship is expressed as a mathematical equation that can be used to predict the activity of new, untested compounds. amazon.comwikipedia.org

Predictive Models for this compound Derivatives

QSAR models can be developed to predict the biological activity of this compound derivatives based on their molecular descriptors. nih.govrsc.org These models correlate structural features and physicochemical properties with observed biological responses. wikipedia.orgjocpr.com While specific QSAR models for this compound derivatives are not detailed in the provided results, the application of QSAR to other natural compounds and their derivatives, such as pulvinic acid and coumarine derivatives, demonstrates the feasibility of this approach for predicting various activities, including antioxidant activity. nih.gov Predictive QSAR models are built using a training set of compounds with known structures and activities and are validated using external test sets to ensure their reliability. nih.govjmchemsci.com

Molecular Descriptors and Statistical Analysis

QSAR models utilize molecular descriptors, which are numerical representations of a compound's chemical and physical properties or structural features. jocpr.comneovarsity.orgfrontiersin.org These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices, fingerprints), or three-dimensional (e.g., molecular shape, electrostatic properties). neovarsity.orgfrontiersin.org Statistical methods, such as multiple linear regression, principal component analysis, and partial least squares regression, are employed to build the QSAR models and analyze the relationship between descriptors and activity. mdpi.comjmchemsci.commdpi.com Model validation involves assessing statistical parameters like R² (regression coefficient), Q² (cross-validated correlation coefficient), and RMSE (Root Mean Squared Error) to determine the model's goodness of fit, robustness, and predictive power. jmchemsci.comneovarsity.orgmdpi.com The selection of relevant molecular descriptors and appropriate statistical methods is crucial for developing robust and predictive QSAR models. nih.govwiley.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological target, typically a protein.

Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. grafiati.comwindows.netnih.govtjnpr.org This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-protein complex. nih.govtjnpr.org Molecular docking has been used to screen potential active compounds and understand their binding modes. grafiati.comwindows.netcolab.ws

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein interaction over time, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., solvent, membrane). researchgate.netmdpi.comnih.gov MD simulations can be used to refine docking poses, calculate binding free energies, and study the stability of the ligand-protein complex. rsc.orgresearchgate.netmdpi.com They can reveal important information about conformational changes upon binding and the dynamics of the interaction. mdpi.comnih.govarxiv.org While specific studies on molecular docking and dynamics of this compound with its targets are not detailed, these techniques are widely applied in drug discovery to understand the molecular basis of activity and guide the design of new compounds. rsc.orgnih.govmdpi.com For example, MD simulations have been used to study the dynamics and function of drug targets and evaluate the binding energetics of ligand-receptor interactions. mdpi.com

Ligand-Protein Interaction Analysis with Identified Molecular Targets

Ligand-protein interaction analysis, often performed through techniques such as molecular docking and molecular dynamics simulations, is fundamental to understanding how this compound might bind to its molecular targets. These computational methods aim to predict the preferred binding pose and the strength of interaction between the ligand (this compound) and a target protein researchgate.netfrontiersin.orgresearchgate.netucl.ac.uk.

Network Pharmacology Approaches for this compound Mechanisms

Network pharmacology is a systems-level approach that investigates the complex interactions between compounds, targets, and diseases. It is particularly well-suited for studying the mechanisms of multi-component interventions, such as those involving natural products like this compound, which may act on multiple targets and pathways simultaneously researchgate.nettmrjournals.comnih.govresearchgate.netmdpi.com.

Construction of Compound-Target-Pathway Networks

A key step in network pharmacology is the construction of compound-target-pathway networks. This involves identifying the potential targets of a compound (or multiple compounds in a formula) and then mapping these targets to relevant biological pathways associated with a particular disease or condition frontiersin.orgscielo.org.mxresearchgate.netresearchgate.net. Databases and bioinformatics tools are used to predict targets and enrich pathways frontiersin.orgtmrjournals.comtmrjournals.com.

Systems-Level Understanding of Multi-Target Actions

Network pharmacology provides a systems-level understanding of how compounds like this compound exert their effects not by acting on a single target, but by modulating multiple targets and pathways within a complex biological network researchgate.nettmrjournals.comnih.govmdpi.com. This "network-target, multiple-component-therapeutics" paradigm aligns well with the nature of traditional medicines and natural products nih.govnih.govmdpi.com.

By analyzing the compound-target-pathway networks, researchers can identify key targets and pathways that are most significantly influenced by the compound or mixture of compounds frontiersin.orgtmrjournals.com. This approach allows for the elucidation of the synergistic effects that may arise from the simultaneous modulation of multiple nodes in the network researchgate.netnih.govtcmsp-e.com. Studies involving this compound within TCM formulas highlight this multi-target, multi-pathway perspective, suggesting that its therapeutic effects, in conjunction with other components, may be mediated through complex interactions within biological networks related to conditions like NAFLD or hyperlipidemia tmrjournals.comnih.govtmrjournals.com. This systems-level view is essential for understanding the holistic effects of natural compounds and complex herbal formulations tmrjournals.comresearchgate.nettcmsp-e.com.

Compound and PubChem CID Table

| Compound Name | PubChem CID |

| This compound | 53909371 |

| Poncirin (B190377) | 442456 |

| Hexahydrocurcumin (B1235508) | |

| Forsythoside (B13851194) C | |

| Auraptene |

Interactive Data Tables

Based on the provided snippets, detailed numerical data for interactive tables on specific ligand-protein interactions, binding energies, or network parameters solely for this compound are limited. However, the text mentions the identification of potential targets and pathways in network pharmacology studies. A conceptual representation of such findings could be presented in a table format.

Analytical Methodologies for Poncimarin Research

Quantitative Determination Techniques

Quantitative analysis aims to determine the amount or concentration of Poncimarin in a given sample. Various spectroscopic and chromatographic methods are employed for this purpose.

Spectrophotometry is a fundamental technique in pharmaceutical analysis used for both qualitative and quantitative assessment of compounds based on their light absorption properties. juniperpublishers.comiajps.com The principle involves measuring the absorbance of light by a substance at specific wavelengths, which is directly proportional to its concentration according to the Beer-Lambert law. juniperpublishers.comupi.eduresearchgate.net UV-Vis spectrophotometry operates in the ultraviolet (200-380 nm) and visible (380-800 nm) regions of the electromagnetic spectrum. iajps.comsci-hub.se While general applications of UV-Vis spectrophotometry for quantitative analysis of organic compounds are well-established, specific detailed protocols for this compound quantification solely by spectrophotometry were not prominently detailed in the search results. However, the presence of a coumarin (B35378) core with potential chromophores suggests that UV-Vis spectroscopy could be applicable for its detection and quantification, particularly if this compound exhibits characteristic absorption in the UV region, as is common for coumarins. ethz.ch Calibration curves, plotting absorbance against known concentrations, are typically constructed for quantitative determination using spectrophotometric methods. juniperpublishers.comlibretexts.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for the separation and quantification of this compound from complex mixtures, such as plant extracts. These methods offer high resolution and sensitivity. researchgate.netijpsonline.comnih.gov

UPLC has been specifically utilized for the quantification of isolated compounds from Poncirus fructus, the fruit of Poncirus trifoliata. mdpi.com This technique, which uses smaller particle size columns and higher pressures compared to traditional HPLC, provides improved speed, resolution, and sensitivity. measurlabs.comdiva-portal.org

Coupling liquid chromatography with mass spectrometry, such as in HPLC-MS/MS or UPLC-MS/MS, enhances the specificity and sensitivity of quantification. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) provides additional structural information through fragmentation patterns, allowing for more confident identification and quantification of the target analyte even in complex matrices. diva-portal.orgmdpi.com UPLC-MS/MS methods offer advantages such as high sensitivity, low detection limits, and minimal sample consumption, making them suitable for the quantitative analysis of compounds like this compound in various samples. nih.gov While direct quantitative data for this compound using these specific hyphenated techniques were not detailed, these methodologies are standard for the precise quantification of natural products like coumarins in research settings. researchgate.netmdpi.comnih.gov

Structural Elucidation Techniques

Structural elucidation techniques are employed to determine the complete molecular structure of this compound, including the arrangement of its atoms and functional groups.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms. researchgate.netiiserkol.ac.inegyankosh.ac.in Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are essential for this compound structure elucidation.

Initial characterization of this compound involved ¹H NMR spectroscopy, which was crucial in identifying the presence of two epoxidated isoprenylic moieties in the molecule. ¹³C NMR provides information about the different carbon environments. nih.gov Comparing acquired NMR spectra with reference spectra is a common practice for identifying compound structures. mdpi.comriss.kr Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide connectivity information between protons and carbons, further aiding in the complete assignment of the molecular structure. nih.govingentaconnect.com

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. researchgate.netiiserkol.ac.in HRMS offers high mass accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. innovareacademics.innih.gov

LC-MS, the hyphenation of liquid chromatography with mass spectrometry, is used to separate components in a mixture before they enter the mass spectrometer, providing mass spectral data for individual compounds. researchgate.netmdpi.com MS and HRMS are invaluable for confirming the molecular weight of this compound and gaining insights into its structural subunits through the analysis of fragment ions. This is particularly useful when confirming predicted structures or analyzing new isolates. mdpi.cominnovareacademics.in

IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. iajps.comfunaab.edu.ng UV-Vis spectroscopy, in addition to its quantitative applications, can also provide structural information, particularly regarding the presence of conjugated systems and chromophores. upi.edusci-hub.seethz.chresearchgate.net

Table 1: Initial Characterization Data of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₅ |

| Molecular Weight | 330.4 g/mol |

| Melting Point | 140°C |

| Optical Rotation | [α]D²⁵ = -56.2° (CHCl₃, c 9.4) |

| Fluorescence | Violet-blue under UV light |

| CAS Number | 55916-48-8 |

Table 2: Selected Spectroscopic Data for this compound

| Spectroscopy | Data Point | Assignment (where available) |

| IR (KBr) | 1715 cm⁻¹ | C=O stretch |

| 1260 cm⁻¹ | Epoxy C-O stretch | |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 160.1 ppm | C-2 |

| δ 113.4 ppm | C-3 | |

| δ 153.2 ppm | C-7 | |

| δ 61.8 ppm | Epoxy carbons |

Purity Assessment and Standardization of this compound Extracts

Purity assessment and standardization are critical steps in the research and utilization of natural products like this compound, particularly when isolated from complex matrices such as plant extracts. Ensuring the purity of this compound is essential for accurate characterization of its chemical and biological properties. Standardization of extracts containing this compound is necessary to ensure consistency and reproducibility of research findings and potential applications.

Analytical techniques play a pivotal role in both purity assessment and standardization. High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the phytochemical characterization of botanical extracts and has been coupled with various detectors, such as UV-photodiode array detection (HPLC-DAD) and mass spectrometry (HPLC-MS) nih.gov. HPLC is capable of separating this compound from other compounds present in the extract, allowing for its quantification and the detection of impurities. One study mentions that reverse-phase C18 column with UV detection at 320 nm can resolve this compound at 12.3 minutes .

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), is another powerful technique for identifying and quantifying compounds in complex mixtures, providing detailed structural information and aiding in the detection of even trace impurities nih.govnews-medical.net. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation and can be used for quantitative analysis (q-NMR) to determine the purity of a compound analis.com.mymdpi.com.

Purity assessment of organic materials, including natural products, can be approached using various analytical methods to estimate possible impurities. Techniques such as Karl Fischer (KF) titration for water content, thermogravimetric analysis (TGA) for non-volatile impurities, and headspace gas chromatography–mass spectrometry (HS-GC/MS) for residual organic solvents are commonly employed in purity evaluation based on a mass balance approach mdpi.com.

Standardization of natural product extracts aims to ensure a consistent level of specific bioactive compounds or a reproducible biological activity. This involves developing analytical methods to quantify key components and establishing specifications for the final extract. For Citrus extracts, which contain coumarins and flavonoids, various chromatographic methods, including HPLC, are used for the simultaneous determination of multiple constituents for standardization purposes mdpi.comresearchgate.netijpsonline.com.

Quality Control Markers in Natural Product Extracts

Quality control markers, also known as chemical markers, are specific compounds within a natural product extract that are used for quality evaluation and standardization nih.govresearchgate.net. The selection of appropriate quality markers is crucial for ensuring the quality, safety, and efficacy of herbal medicines and natural product-based research materials nih.gov.

Ideal chemical markers should ideally be the therapeutic components of the natural product. However, in many cases, the compounds responsible for the therapeutic effects may not be fully elucidated or easily monitored researchgate.net. Therefore, other types of compounds such as bioactive components, characteristic components, main components, synergistic components, or even toxic components may be selected as quality markers researchgate.net.

The use of chromatographic fingerprints, which represent the complex chemical profile of an extract, in conjunction with the quantification of specific quality markers, provides a comprehensive approach to quality control ijpsonline.com. This allows for the authentication of the plant material and the assessment of the consistency of the extract composition.

While specific research detailing this compound itself being used as a sole quality control marker was not prominently found, the principles of using characteristic and quantifiable compounds as markers in Citrus extracts are well-established. Given that this compound is a coumarin found in Poncirus trifoliata, it could potentially serve as a quality control marker, either alone or as part of a panel of compounds, to ensure the consistency and quality of Poncirus trifoliata extracts.

Analytical methods used for determining the content of quality markers in natural product extracts include HPLC-DAD, LC-MS, and TLC densitometry ijpsonline.comphcogj.com. These methods allow for the separation, identification, and quantification of the selected markers, providing data essential for quality control and standardization.

Example Data Table: Quantification of Compounds in Citrus Extracts

| Compound | Region 1 (e.g., Pariaman) | Region 2 (e.g., Solok) | Region 3 (e.g., Bukittinggi) | Analytical Method |

| Nobiletin (%) | 0.33 | 0.59 | 0.47 | TLC Densitometry |

| Hesperidin | Data not specified | Data not specified | Data not specified | HPLC |

| Naringin | Data not specified | Data not specified | Data not specified | HPLC |

Note: The data for Hesperidin and Naringin are illustrative based on their mention as candidate markers; specific quantitative data for these compounds across different regions was not provided in the cited source in a format suitable for direct extraction.

This type of data, where the concentration of key compounds varies depending on factors like geographical origin, highlights the importance of standardization and the use of quality control markers to ensure consistency in natural product extracts.

Detailed Research Findings Related to Quality Control Markers

Research on quality control markers in natural products often involves correlating the chemical profile of an extract with its biological activity. For instance, studies on Qu Aurantii Fructus (dried immature fruits of Citrus aurantium) have investigated the correlation between the content of flavonoids (like narirutin, naringin, hesperidin, and neohesperidin) and volatile oils (like limonene) and the extract's effects on gastrointestinal motility ijpsonline.comijpsonline.com. These compounds were identified as candidate quality markers based on their chemical composition, medicinal properties, and determinability by analytical methods like HPLC ijpsonline.comijpsonline.com.

The selection of quality markers is also influenced by the intended use of the natural product. For example, if an extract is used for its antioxidant activity, compounds with known antioxidant properties within the extract might be selected as markers ijpsonline.com.

Future Directions and Emerging Research Avenues for Poncimarin

Discovery of Novel Poncimarin Analogs with Enhanced Specificity

The structural novelty of this compound, featuring two epoxide rings, suggests the potential for designing and synthesizing novel analogs with modified pharmacological profiles and enhanced target specificity. Research in this area aims to create derivatives that retain or improve upon the desirable activities of this compound while minimizing potential off-target effects. This involves systematic structural modifications to explore the structure-activity relationship, potentially leading to compounds with increased potency or selectivity for specific biological targets. The discovery of novel analogs is a key step in developing more effective and safer therapeutic agents inspired by this compound's scaffold. nih.gov

Advanced Mechanistic Studies using Omics Technologies

Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its development. Future research will increasingly utilize advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive, systems-level understanding of this compound's interactions within biological systems. scielo.org.mxnih.govfrontiersin.orgfrontiersin.org

Genomics: Studying changes in gene expression patterns in response to this compound treatment can reveal affected pathways and potential targets.

Transcriptomics: Analysis of the complete set of RNA transcripts provides insights into transcriptional regulation and gene activity modulated by this compound.

Proteomics: Investigating alterations in protein abundance and modifications can identify the specific protein targets and downstream effectors of this compound.

Metabolomics: Profiling changes in small molecule metabolites can shed light on the metabolic pathways influenced by this compound, offering functional insights into its biological effects. nih.govresearchgate.net

Integrating data from these different omics layers through bioinformatic and computational approaches will enable the construction of detailed molecular networks, providing a holistic view of how this compound interacts with cellular processes and unveiling previously unknown pathways and interactions. nih.govmdpi.com This multi-omics approach is essential for moving beyond correlative observations to establish causative relationships between this compound exposure and observed biological outcomes. frontiersin.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can significantly accelerate and enhance various aspects of this compound research, from drug discovery to understanding complex biological interactions. cilip.org.ukaaai.orgadobe.comjmlr.org

De Novo Design of this compound-Inspired Molecules

AI and ML algorithms can be employed for the de novo design of novel molecules inspired by the this compound scaffold. researchgate.netnih.govarxiv.orgnih.govbiorxiv.org These computational methods can explore vast chemical spaces and generate potential new compounds with desired properties, such as improved potency, specificity, or pharmacokinetic profiles, based on learned patterns from existing data. This approach can significantly reduce the time and resources traditionally required for the synthesis and screening of large compound libraries.

Predictive Modeling for Bioactivity and Target Identification

Machine learning models can be trained on existing biological data to predict the bioactivity of this compound and its potential analogs against various targets. sci-hub.seresearchgate.netnih.gov By analyzing the structural features of compounds and their known interactions, these models can predict the likelihood of a new compound exhibiting a specific activity or binding to a particular protein target. researchgate.net This predictive capability can guide experimental efforts, prioritizing the synthesis and testing of compounds with the highest predicted potential, thereby increasing the efficiency of the research process. nih.gov Network pharmacology, often integrated with AI/ML, can help identify potential multi-component and multi-target mechanisms of action. mdpi.comnih.govnih.govtcmsp-e.com

Sustainable Production and Biocatalytic Synthesis of this compound and its Derivatives

As research into this compound progresses, the need for sustainable and efficient production methods will become increasingly important. Traditional chemical synthesis can be complex and generate significant waste. manchester.ac.uk Future research will focus on developing sustainable production methods, including biocatalytic synthesis, which utilizes enzymes or microorganisms as catalysts for chemical reactions. adecco.cominnosyn.comacsgcipr.orgdigitellinc.com

Biocatalysis offers several advantages, such as high selectivity, milder reaction conditions, and reduced environmental impact. manchester.ac.ukinnosyn.comacsgcipr.orgdigitellinc.com Exploring biocatalytic routes for the synthesis of this compound and its derivatives could lead to greener and more cost-effective manufacturing processes. manchester.ac.ukadecco.com This could involve identifying or engineering enzymes capable of catalyzing specific steps in the synthesis pathway or utilizing whole-cell biocatalysts.

Exploration of this compound's Role in Phytochemistry and Plant Physiology